An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
CAS Number: 214476-09-2
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key chemical intermediate in the synthesis of the potent irreversible tyrosine kinase inhibitor, Neratinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, a step-by-step synthesis protocol, and its pivotal role in the production of targeted cancer therapeutics. While the direct biological activity of this intermediate is not extensively documented in publicly available literature, its significance lies in its structural contribution to the pharmacologically active Neratinib.
Introduction
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a substituted quinoline derivative characterized by the presence of chloro, cyano, ethoxy, and nitro functional groups.[1] Its primary and most critical application is serving as a foundational building block in the multi-step synthesis of Neratinib, an approved oral medication for the treatment of HER2-positive breast cancer. The specific arrangement of substituents on the quinoline core of this intermediate is essential for the subsequent chemical transformations that lead to the final, biologically active drug molecule. This guide will detail the known properties of this compound and the experimental procedures for its preparation and use.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is presented in the table below. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClN₃O₃ | [1] |
| Molecular Weight | 277.66 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Boiling Point | 485.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.47 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a multi-step process that begins with the construction of the quinoline core, followed by nitration and chlorination. The following experimental protocol is adapted from established synthetic procedures.[1]
Synthesis Workflow
Caption: Synthetic pathway for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline.
Experimental Protocols
Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile [1]
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A mixture of 3-ethoxy aniline (10 g, 73 mmol) and ethyl (ethoxymethylene)cyanoacetate (12.3 g, 73 mmol) is heated in 90 ml of Dowtherm A at 140°C for 7 hours.
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An additional 250 ml of Dowtherm A is added to the mixture.
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The resulting solution is stirred and refluxed under a nitrogen atmosphere for 12 hours, with periodic distillation to remove the ethanol formed during the reaction.
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The mixture is then cooled to room temperature.
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The precipitated solid is collected by filtration and washed with hexane.
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The crude product is purified by treatment with boiling ethanol, followed by filtration to yield 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile as a brown solid.
Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile [1]
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To a suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in 75 ml of trifluoroacetic anhydride, ammonium nitrate (5.5 g, 69 mmol) is added portion-wise over a period of 6 hours at room temperature.
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The excess trifluoroacetic anhydride is removed under reduced pressure at 45°C.
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The residue is stirred with 300 ml of water.
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The solid product is collected by filtration and purified by treatment with boiling ethanol to give 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile as a tan solid.
Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile [1]
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A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g, 13 mmol), phosphorus pentachloride (5.55 g, 26 mmol), and 10 ml of phosphorus oxychloride is refluxed for 3 hours.
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The reaction mixture is then diluted with hexane, and the solid is collected by filtration.
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The collected solid is dissolved in 500 ml of ethyl acetate and washed with a cold, dilute sodium hydroxide solution.
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The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel.
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The solvent is removed under reduced pressure to yield 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile as a beige solid.
Role in the Synthesis of Neratinib
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a crucial intermediate in the synthesis of Neratinib. The subsequent steps involve the reduction of the nitro group to an amino group, followed by a nucleophilic aromatic substitution reaction at the C4 position with an appropriate aniline derivative.
Downstream Synthetic Pathway to Neratinib
Caption: Conversion of the title compound to Neratinib.
Biological Activity and Signaling Pathways
There is a lack of publicly available data on the direct biological activity of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. Its primary biological relevance stems from its role as a precursor to Neratinib.
Neratinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By covalently binding to a cysteine residue in the ATP-binding site of these receptors, Neratinib blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that overexpress these receptors.
Downstream Signaling Pathway Inhibited by Neratinib
Caption: Simplified signaling pathway inhibited by Neratinib.
Conclusion
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a vital chemical intermediate, indispensable for the synthesis of the targeted anticancer agent Neratinib. While it does not appear to possess significant intrinsic biological activity based on available information, its precisely functionalized quinoline structure is key to the efficient construction of the final drug product. The synthetic protocols outlined in this guide provide a framework for its preparation, and the described downstream transformations highlight its importance in the pharmaceutical industry. Further research into the potential biological effects of this and related intermediates could yield new insights, but its current value is firmly established in its role as a precursor to a life-saving medication.

